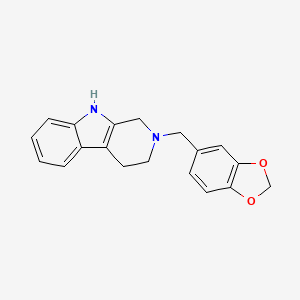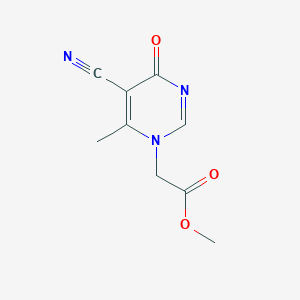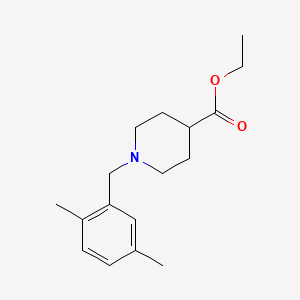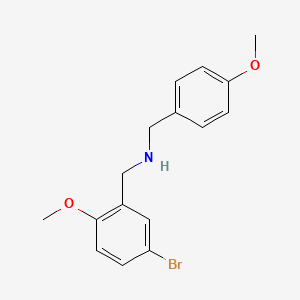![molecular formula C11H14O4S B5640122 methyl 3-[(4-methylphenyl)sulfonyl]propanoate CAS No. 10154-77-5](/img/structure/B5640122.png)
methyl 3-[(4-methylphenyl)sulfonyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-methylphenyl)sulfonyl]propanoate is a compound involved in various chemical syntheses and has been the subject of studies regarding its structure, synthesis, and properties. Its importance lies in its diverse applications in medicinal chemistry and materials science due to its unique chemical and physical properties.
Synthesis Analysis
The compound has been synthesized through various methods, including resolution and asymmetric synthesis approaches. For instance, Tucker and Chesterson (1988) discussed the resolution of a structurally related antiandrogen by chromatographic separation, hinting at the complexity and precision required in synthesizing such compounds (Tucker & Chesterson, 1988).
Molecular Structure Analysis
Chatterjee et al. (2016) performed a detailed structural study of a related arylsulfonamide compound, highlighting the importance of molecular structure analysis in understanding the compound's chemical behavior and interactions (Chatterjee et al., 2016).
Chemical Reactions and Properties
Murugavel et al. (2016) synthesized a bioactive agent involving methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzene) sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate, providing insights into the compound's chemical reactions and potential bioactive properties (Murugavel et al., 2016).
properties
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-3-5-10(6-4-9)16(13,14)8-7-11(12)15-2/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFORVRFXINBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353938 |
Source


|
| Record name | Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10154-77-5 |
Source


|
| Record name | Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-(1H-imidazol-1-yl)butanoyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5640043.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5640055.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5640058.png)

![N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine](/img/structure/B5640066.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B5640085.png)

![(3R*,5S*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5640095.png)
![[(3aS*,9bS*)-2-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5640108.png)

![6,7-dimethoxy-2-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5640114.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-(4-fluorophenyl)-N-methylcyclopropanecarboxamide](/img/structure/B5640117.png)
![2-[4-(2-fluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5640136.png)